molecular formula C16H16Br2Cl2N4S2 B5836072 N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine;dihydrobromide

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine;dihydrobromide

Cat. No.: B5836072
M. Wt: 559.2 g/mol
InChI Key: ONBXURGBSMWVDJ-NKKZPMODSA-N
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Description

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine;dihydrobromide is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, ethylideneamino, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine;dihydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole rings, followed by the introduction of the dichlorophenyl and ethylideneamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine;dihydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to new products with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different thiazole derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine;dihydrobromide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Medicine: The compound’s potential therapeutic properties are explored for developing new drugs.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine;dihydrobromide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the compound’s specific application and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and dichlorophenyl-containing molecules. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine;dihydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4S2.2BrH/c1-8(11-4-5-12(17)13(18)6-11)21-22-16-20-14(7-23-16)15-9(2)19-10(3)24-15;;/h4-7H,1-3H3,(H,20,22);2*1H/b21-8+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBXURGBSMWVDJ-NKKZPMODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CSC(=N2)NN=C(C)C3=CC(=C(C=C3)Cl)Cl.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C)C2=CSC(=N2)N/N=C(\C)/C3=CC(=C(C=C3)Cl)Cl.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Br2Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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